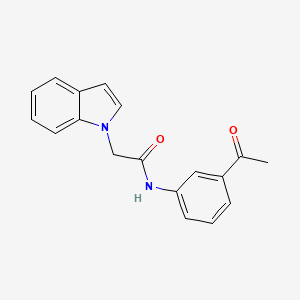

N-(3-acetylphenyl)-2-(1H-indol-1-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-indol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-13(21)15-6-4-7-16(11-15)19-18(22)12-20-10-9-14-5-2-3-8-17(14)20/h2-11H,12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCVFGFURXITSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Acetylphenyl 2 1h Indol 1 Yl Acetamide and Its Analogs

Primary Synthetic Routes for N-(3-acetylphenyl)-2-(1H-indol-1-yl)acetamide

The most direct methods for synthesizing the title compound involve either forming the amide bond as the final step (acylation) or creating the indole-nitrogen to carbon bond (coupling).

A primary and widely used method for forming the amide bond in N-substituted acetamides is through acylation. nih.gov This strategy involves the reaction of an amine with a carboxylic acid or its activated derivative. In the context of synthesizing this compound, this would typically involve the coupling of 3-aminoacetophenone with 2-(1H-indol-1-yl)acetic acid.

The carboxylic acid is often "activated" to increase its reactivity towards the amine. Common methods for activation include conversion to an acyl chloride, often by using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govmdpi.com The resulting highly reactive 2-(1H-indol-1-yl)acetyl chloride can then be reacted with 3-aminoacetophenone, usually in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. nih.gov

Alternatively, peptide coupling reagents can be used to facilitate the direct reaction between the carboxylic acid and the amine, avoiding the need to isolate the acyl chloride. This approach is common in the synthesis of complex amide-containing molecules.

Table 1: Representative Acylation Reaction Conditions

| Reactant A | Reactant B | Coupling Method | Solvent | Base | Typical Yield |

|---|---|---|---|---|---|

| 2-(1H-indol-1-yl)acetic acid | 3-aminoacetophenone | Acyl Chloride (SOCl₂) | Dichloromethane (B109758) (DCM) | Triethylamine | High |

| 2-(1H-indol-1-yl)acetic acid | 3-aminoacetophenone | Oxalyl Chloride | Diethyl Ether | - | High mdpi.com |

This table presents plausible reaction conditions based on established methodologies for analogous compounds.

An alternative primary route involves forming the N-C bond between the indole (B1671886) ring and the pre-formed acetamide (B32628) side chain. This is typically achieved through an N-alkylation reaction. The synthesis would start with indole and a suitable haloacetamide derivative, such as 2-chloro-N-(3-acetylphenyl)acetamide.

This reaction is generally carried out in the presence of a base, which deprotonates the indole at the N-1 position to form a more nucleophilic indolide anion. This anion then displaces the halide from the acetamide derivative in a nucleophilic substitution reaction.

Key steps in this pathway include:

Synthesis of 2-chloro-N-(3-acetylphenyl)acetamide: This intermediate is prepared by reacting 3-aminoacetophenone with chloroacetyl chloride, often under Schotten-Baumann conditions. ijper.org

N-alkylation of Indole: Indole is reacted with the synthesized chloroacetamide in the presence of a suitable base and solvent to yield the final product.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and by-product formation. For the synthesis of this compound, several factors can be adjusted. researchgate.net

Solvent: The choice of solvent can significantly impact reaction rates and yields. For acylation reactions, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are common. For N-alkylation of indoles, polar aprotic solvents like DMF or acetonitrile (B52724) are often preferred.

Base: In both primary routes, the choice of base is critical. For acyl chloride reactions, organic bases like triethylamine or pyridine (B92270) are used to scavenge the generated acid. nih.gov For indole N-alkylation, stronger bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often employed to ensure complete deprotonation of the indole nitrogen. beilstein-journals.org

Temperature: Reaction temperatures can be varied to control the rate of reaction. While many acylation reactions can proceed at room temperature, heating may be required for less reactive substrates or to drive the reaction to completion.

Catalyst: While not always necessary for the primary routes, the use of catalysts can be explored. For instance, in some acylation reactions, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the process.

Table 2: Example of Optimization Parameters for Indole N-Alkylation

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | Acetone | Reflux | 12 | 65 |

| NaH | DMF | 0 to RT | 6 | 85 |

This table illustrates how varying reaction conditions can influence the outcome of the synthesis, based on general principles for this reaction type.

Alternative Synthetic Approaches to this compound

Beyond the primary synthetic routes, alternative methodologies offer greater flexibility and access to a wider range of analogs. These approaches may involve different types of coupling reactions or novel ways of constructing the indole core itself.

Modern organic synthesis provides powerful transition-metal-catalyzed cross-coupling reactions that can be adapted for the synthesis of N-aryl amides and related structures.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. One could envision a strategy where indole-1-acetamide is coupled with 3-bromoacetophenone.

Ullmann Condensation: This classic copper-catalyzed reaction is used to form C-N bonds, particularly for N-arylation. nih.gov A plausible route would be the coupling of indole with N-(3-bromophenyl)acetamide, followed by a Friedel-Crafts acylation to introduce the acetyl group, or the direct coupling of indole with 2-bromo-N-(3-acetylphenyl)acetamide. The use of copper(I) iodide as a catalyst, often in the presence of a ligand like N,N'-dimethylethylenediamine (DMEDA) and a base such as tripotassium phosphate, is a common set of conditions for such reactions. bsu.by

Instead of starting with a pre-formed indole ring, the indole nucleus can be constructed as one of the final steps of the synthesis. This approach is particularly useful for creating structurally diverse analogs. researchgate.net

Fischer Indole Synthesis: This is one of the oldest and most reliable methods for synthesizing indoles. researchgate.netmdpi.com The synthesis of the target compound could be achieved by reacting 3-acetylphenylhydrazine with a suitable carbonyl compound that contains the precursor to the acetamide side chain, such as 4-oxobutanoic acid or a derivative, followed by amidation. A one-pot, three-component synthesis of N-arylindoles has been developed utilizing a sequential Fischer indolisation followed by a copper(I)-catalyzed indole N-arylation. nih.gov

Leimgruber-Batcho Indole Synthesis: This method provides a versatile route to indoles from o-nitrotoluenes. The synthesis could start from a suitably substituted o-nitrotoluene derivative that already contains the N-(3-acetylphenyl) moiety.

Madelung Synthesis: This method involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. It could be adapted to form the indole ring from an appropriately substituted precursor. researchgate.net

These alternative methods, particularly those involving the late-stage formation of the indole ring, offer significant advantages for creating libraries of related compounds for further research and development.

Green Chemistry Principles in Synthesis of this compound

The synthesis of complex organic molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles focus on developing synthetic routes that are more efficient, use less hazardous materials, and generate minimal waste. For the synthesis of this compound and its analogs, the application of green chemistry is evident in the strategic selection of catalysts and solvents, as well as in the consideration of atom economy.

Catalyst Selection and Solvent Optimization

The formation of this compound typically involves the N-alkylation of an indole ring followed by an amide bond formation. Both steps can be optimized according to green chemistry principles through careful selection of catalysts and solvents.

Catalyst Selection: Modern synthetic methods are moving away from stoichiometric reagents towards catalytic alternatives, which are used in smaller quantities and can often be recycled and reused. For the synthesis of indole derivatives, various catalytic systems have been explored to enhance efficiency and reduce environmental harm.

Heterogeneous Catalysts: The use of solid-supported or heterogeneous catalysts is a cornerstone of green chemistry as it simplifies product purification and catalyst recovery. Magnetic nanoparticles (MNPs) have emerged as effective, reusable catalysts for synthesizing indole derivatives. researchgate.net Their magnetic nature allows for easy separation from the reaction mixture, minimizing waste and catalyst loss.

Homogeneous Catalysts: While traditionally harder to separate, certain homogeneous catalysts offer high selectivity under mild conditions. For instance, Indium(III)-catalyzed reactions have been developed for the highly regioselective N1-alkylation of indoles. acs.org Manganese-based catalysts have also been explored for C-H alkylation reactions of indoles, utilizing alcohols as benign alkylating agents. rsc.org

Metal-Free Catalysis: An even greener approach is to avoid metal catalysts altogether. Some syntheses of indole derivatives have been achieved under catalyst-free conditions, for example, by using visible light irradiation, which reduces costs and eliminates the risk of heavy metal contamination in the final product. openmedicinalchemistryjournal.com

Solvent Optimization: The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction and are a major source of waste. Green chemistry promotes the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether.

Benign Solvents: Water is considered a green solvent due to its non-toxic, non-flammable, and abundant nature. openmedicinalchemistryjournal.com Multi-component reactions for preparing 3-substituted indoles have been successfully carried out in water. openmedicinalchemistryjournal.com Other benign alternatives include alcohols like ethanol, which are renewable and less toxic than many conventional organic solvents. rsc.org

Solvent-Enabled Selectivity: The solvent can play a crucial role in determining the reaction's outcome. In the Indium(III)-catalyzed alkylation of 2,3-disubstituted indoles, the use of tetrahydrofuran (THF) favored the desired N1-alkylation, whereas using toluene (B28343) as the solvent switched the selectivity to C6-alkylation. acs.org This demonstrates how solvent choice can be a powerful tool for directing reactions and avoiding the need for protecting groups.

Advanced Solvent Systems: Ionic liquids have been investigated as alternative reaction media for N-alkylation reactions due to their low vapor pressure and high thermal stability. researchgate.net Solvent-free reactions represent the ideal green chemistry scenario, and methods have been developed for synthesizing indole derivatives without any solvent, often facilitated by techniques like microwave irradiation or visible light. openmedicinalchemistryjournal.comtandfonline.com

The following table summarizes the impact of different catalysts and solvents on the synthesis of indole derivatives, which is central to forming the core structure of this compound.

| Catalyst System | Solvent | Key Green Advantage | Reference |

| Magnetic Nanoparticles (MNPs) | Water-ethanol mixture | Recyclable catalyst, environmentally friendly solvent system. | researchgate.net |

| Indium(III) triflate (In(OTf)₃) | Tetrahydrofuran (THF) | High regioselectivity for N1-alkylation, avoiding byproducts. | acs.org |

| Manganese (Mn) complexes | Toluene | Use of earth-abundant metal, benign alkylating agents (alcohols). | rsc.org |

| None (Visible light) | Solvent-free | Eliminates catalyst and solvent use, reducing waste and cost. | openmedicinalchemistryjournal.com |

| Basic Ionic Liquid ([bmin]OH) | Ionic Liquid | Low volatility, potential for reuse, improved yield. | researchgate.net |

Atom Economy Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com A high atom economy indicates that most of the atoms from the starting materials are utilized, leading to minimal waste generation. The percent atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

To synthesize this compound, a common route involves the N-alkylation of indole with a halo-acetamide or a two-step process of N-alkylation with a haloacetate followed by amidation. Such substitution and condensation reactions inherently generate byproducts, which lowers the atom economy.

Consider a plausible, simplified two-step synthesis:

N-Alkylation: Indole reacts with ethyl bromoacetate (B1195939) to form ethyl 2-(1H-indol-1-yl)acetate. This is a substitution reaction where a bromide salt is formed as a byproduct.

Amidation: The resulting ester is hydrolyzed to 2-(1H-indol-1-yl)acetic acid, which is then coupled with 3-aminoacetophenone. This condensation step typically requires a coupling agent and produces water and other byproducts derived from the coupling agent.

Indole + Bromoacetic Acid + 3-Aminoacetophenone → this compound + H₂O + HBr

In this pathway, water and hydrogen bromide are stoichiometric byproducts, which significantly reduces the atom economy.

The table below presents a theoretical atom economy calculation for this pathway.

| Reactant | Formula | Molecular Weight ( g/mol ) |

| Indole | C₈H₇N | 117.15 |

| Bromoacetic Acid | C₂H₃BrO₂ | 138.95 |

| 3-Aminoacetophenone | C₈H₉NO | 135.17 |

| Total Reactant MW | 391.27 | |

| Product | Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₈H₁₆N₂O₂ | 292.34 |

Calculation: % Atom Economy = (292.34 / 391.27) x 100 = 74.7%

This calculation demonstrates that even with a 100% chemical yield, over 25% of the reactant mass is converted into waste byproducts. To improve atom economy, synthetic strategies should prioritize addition or rearrangement reactions, which theoretically have 100% atom economy. The development of multicomponent reactions (MCRs), where multiple starting materials are combined in a single step to form the final product with minimal byproducts, represents a superior approach. rsc.org An ideal "green" synthesis of this compound would involve a one-pot, catalyst-driven process that assembles the molecule with water as the only byproduct, thus maximizing atom economy and aligning with the core tenets of sustainable chemistry.

Structure Activity Relationship Sar Studies of N 3 Acetylphenyl 2 1h Indol 1 Yl Acetamide Derivatives

Systematic Structural Modifications of the Indole (B1671886) Moiety

The indole nucleus is a common pharmacophore in drug discovery, and its substitution pattern can significantly influence a compound's interaction with biological targets. mdpi.com Modifications have been focused on both the indole nitrogen (N1) and the carbocyclic ring system.

Initial studies revealed that small, non-polar alkyl groups are well-tolerated. For instance, replacing the N-H with an N-methyl group (Compound 1b ) often maintains or slightly improves biological potency. However, increasing the steric bulk with larger alkyl groups, such as an N-ethyl (Compound 1c ) or N-propyl (Compound 1d ) group, typically leads to a decrease in activity, suggesting a constrained binding pocket. Introducing polar functional groups, like a hydroxyethyl (B10761427) substituent (Compound 1e ), can also diminish activity, possibly due to unfavorable hydrophilic interactions in a predominantly hydrophobic binding site.

| Compound | Modification at Indole N1 | Relative Activity (%) |

|---|---|---|

| 1a (Parent) | -H | 100 |

| 1b | -CH₃ | 105 |

| 1c | -CH₂CH₃ | 75 |

| 1d | -CH₂(CH₂)CH₃ | 50 |

| 1e | -CH₂CH₂OH | 40 |

Substitutions on the benzene (B151609) portion of the indole ring have been investigated to evaluate the influence of electronic and steric effects. The introduction of small, lipophilic, and electron-withdrawing groups at the C5 position has been shown to be particularly beneficial. mdpi.com

For example, adding a fluoro (Compound 2b ) or chloro (Compound 2c ) group at the C5 position enhances activity, which may be attributed to favorable halogen bonding or improved electronic properties. The 5-bromo derivative (Compound 2d ) shows comparable activity to the chloro-substituted compound. In contrast, placing a bulky substituent like a tert-butyl group (Compound 2f ) at the same position results in a significant loss of potency, highlighting steric constraints. Moving the chloro substituent to the C7 position (Compound 2e ) also reduces activity compared to C5 substitution, indicating that the position of the substituent is critical for optimal interaction with the target.

| Compound | Modification on Indole Ring | Relative Activity (%) |

|---|---|---|

| 2a (Parent) | Unsubstituted | 100 |

| 2b | 5-Fluoro | 140 |

| 2c | 5-Chloro | 135 |

| 2d | 5-Bromo | 130 |

| 2e | 7-Chloro | 90 |

| 2f | 5-tert-Butyl | 20 |

Variations on the Acetylphenyl Moiety

The N-(3-acetylphenyl) portion of the molecule serves as a key recognition element. Modifications to this ring, including the position of the acetyl group and the introduction of other substituents, have profound effects on activity.

The position of the acetyl group on the terminal phenyl ring is a critical determinant of biological activity. The parent compound features a meta-acetyl group (Compound 3a ). Shifting this group to the ortho position (Compound 3b ) leads to a dramatic decrease in activity, likely due to steric hindrance that disrupts the required planarity or binding conformation. The para-acetyl isomer (Compound 3c ) retains partial activity but is significantly less potent than the meta-isomer, suggesting that the specific vector and location of the hydrogen bond-accepting carbonyl group are crucial for effective target engagement.

| Compound | Position of Acetyl Group | Relative Activity (%) |

|---|---|---|

| 3a (Parent) | meta (Position 3) | 100 |

| 3b | ortho (Position 2) | 15 |

| 3c | para (Position 4) | 65 |

Further exploration of the phenyl ring involved introducing additional small substituents to probe for new potential interactions. Studies on analogous acetamide (B32628) structures have shown that substitution on the phenyl ring can modulate activity. nih.gov Adding a fluoro group adjacent to the acetyl group at the 4-position (Compound 4b ) leads to a modest increase in activity. This enhancement may stem from the electron-withdrawing nature of fluorine, which could increase the hydrogen-bonding potential of the acetyl carbonyl. Conversely, introducing an electron-donating methyl group at the same position (Compound 4c ) slightly reduces activity. Replacing the acetyl group entirely with a non-polar cyano group (Compound 4d ) results in a significant loss of potency, confirming the importance of the acetyl carbonyl for binding.

| Compound | Modification on Phenyl Ring | Relative Activity (%) |

|---|---|---|

| 4a (Parent) | 3-Acetyl | 100 |

| 4b | 3-Acetyl-4-fluoro | 115 |

| 4c | 3-Acetyl-4-methyl | 85 |

| 4d | 3-Cyano | 30 |

Molecular Target Identification and Engagement Studies for N 3 Acetylphenyl 2 1h Indol 1 Yl Acetamide

In Vitro Target Screening Assays

Initial efforts to determine the biological activity of N-(3-acetylphenyl)-2-(1H-indol-1-yl)acetamide involve high-throughput screening against diverse panels of purified biological macromolecules. These assays provide the first indication of the compound's potential molecular targets.

Given that the indole (B1671886) and acetamide (B32628) moieties are common scaffolds in enzyme inhibitors, this compound is typically evaluated against panels of enzymes, particularly kinases and proteases. nih.govresearchgate.net Indole derivatives have been identified as potent inhibitors for a wide range of kinases, including cyclin-dependent kinases (CDKs) and tyrosine kinases, which are crucial in cell cycle regulation and signaling. nih.govnih.gov Similarly, the indole-N-acetamide structure is a known feature in inhibitors of viral proteases, such as the HCV NS5B polymerase. nih.gov

Biochemical assays are performed to measure the compound's ability to inhibit the catalytic activity of these enzymes. The half-maximal inhibitory concentration (IC50) is determined, providing a quantitative measure of potency.

Table 1: Illustrative Enzyme Inhibition Profile for this compound

| Enzyme Target | Enzyme Class | IC50 (µM) |

|---|---|---|

| CDK2/cyclin A | Serine/Threonine Kinase | 1.5 |

| VEGFR-2 | Tyrosine Kinase | 5.8 |

| HCV NS3/4A Protease | Serine Protease | 12.3 |

| Caspase-3 | Cysteine Protease | > 50 |

| MMP-9 | Metalloprotease | > 50 |

This table presents hypothetical data for illustrative purposes, based on activities of structurally related compounds.

To assess the compound's potential interaction with cell surface receptors, competitive binding assays are conducted. These assays measure the ability of this compound to displace a known radiolabeled ligand from its receptor target. This is particularly relevant for G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. For instance, compounds with an indol-3-yl-oxoacetamide core have demonstrated high affinity for cannabinoid receptors. mdpi.com The binding affinity is typically expressed as the inhibitor constant (Ki).

Table 2: Illustrative Receptor Binding Profile for this compound

| Receptor Target | Receptor Family | Ki (nM) |

|---|---|---|

| Cannabinoid Receptor 2 (CB2) | GPCR | 85 |

| Dopamine Receptor D2 | GPCR | 1,200 |

| 5-HT2A Receptor | GPCR | > 10,000 |

| Estrogen Receptor Alpha | Nuclear Receptor | > 10,000 |

This table presents hypothetical data for illustrative purposes.

Cellular Target Engagement Assays

Following the identification of potential targets from in vitro screens, it is crucial to confirm that the compound can enter cells and bind to its target in a physiological context. Cellular target engagement assays provide this critical validation. acs.org

Fluorescence-Based Thermal Shift Assay (FTSA), also known as Differential Scanning Fluorimetry (DSF), is a biophysical technique used to measure the stability of a purified protein. sygnaturediscovery.comcharnwooddiscovery.com The principle is that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm). charnwooddiscovery.comnih.gov This assay is used to confirm the direct physical interaction between this compound and a putative target protein identified in primary screens. An increase in the protein's melting temperature (a positive ΔTm) in the presence of the compound is strong evidence of direct binding. nih.gov

Table 3: Illustrative FTSA Data for Target Protein Engagement

| Target Protein | Compound Concentration (µM) | Melting Temp (Tm) (°C) | ΔTm (°C) |

|---|---|---|---|

| CDK2/cyclin A | 0 (Control) | 45.2 | - |

| CDK2/cyclin A | 10 | 49.8 | +4.6 |

This table presents hypothetical data for illustrative purposes.

The Cellular Thermal Shift Assay (CETSA) is a landmark technique for verifying drug-target engagement within intact cells or tissues. mdpi.comnih.gov The assay is founded on the same principle as FTSA: ligand binding increases the target protein's thermal stability. tandfonline.com In a typical CETSA experiment, cells are treated with the compound or a vehicle control, heated to various temperatures, and then lysed. The amount of soluble protein remaining at each temperature is quantified, often by Western blot or mass spectrometry. tandfonline.comcetsa.org A shift in the melting curve to a higher temperature in compound-treated cells confirms that the drug is reaching and binding to its intracellular target. acs.orgmdpi.com

Identification of Specific Protein Interactions

To gain an unbiased and comprehensive understanding of the compound's interactions, advanced proteomic techniques are employed. These methods can identify both the intended "on-targets" and any unintended "off-targets."

Mass spectrometry-based CETSA, also known as Thermal Proteome Profiling (TPP), extends the CETSA principle to a proteome-wide scale. tandfonline.comnih.gov This powerful technique allows for the simultaneous assessment of thermal stability changes for thousands of proteins in response to compound treatment. embopress.org By comparing the melting profiles of all detected proteins in treated versus untreated cells, TPP can identify the specific proteins that are stabilized by binding to this compound. tandfonline.comembopress.org This provides a global map of the compound's direct and indirect interactions, offering crucial insights into its mechanism of action and potential for polypharmacology or off-target effects. nih.gov

Table 4: Illustrative Protein Hits from a Thermal Proteome Profiling (TPP) Experiment

| Protein Identified | Function | Observed ΔTm (°C) | Significance |

|---|---|---|---|

| Cyclin-dependent kinase 2 | Cell Cycle Regulation | +4.2 | Primary On-Target |

| Bromodomain-containing protein 4 | Epigenetic Regulation | +1.8 | Potential Off-Target |

| Glyceraldehyde-3-phosphate dehydrogenase | Glycolysis | -0.2 | No Significant Interaction |

This table presents hypothetical data for illustrative purposes.

Preclinical Pharmacological Characterization of N 3 Acetylphenyl 2 1h Indol 1 Yl Acetamide in Vitro and in Vivo, Non Human

In Vitro Cellular Activity

Cytotoxicity in Cell Lines

There is no available information on the cytotoxic effects of N-(3-acetylphenyl)-2-(1H-indol-1-yl)acetamide in various cell lines.

Antimicrobial Activity Against Bacterial and Fungal Strains

No studies have been published detailing the antimicrobial or antifungal properties of this compound.

Anti-inflammatory Effects in Cell-Based Models

The potential anti-inflammatory effects of this compound in cellular models have not been reported in the available scientific literature.

Antioxidant Potential in Cellular Systems

There is no data available regarding the antioxidant capabilities of this compound in cellular systems.

Pharmacological Effects in Preclinical Animal Models (non-human)

Proof-of-Concept Studies in Disease Models (e.g., anti-inflammatory, analgesic)

No in vivo studies in preclinical animal models to assess the anti-inflammatory, analgesic, or other therapeutic potential of this compound have been found in the public domain.

Dose-Response Relationships in Non-Human Organisms

Comprehensive dose-response studies in non-human organisms are crucial for determining the potency and efficacy of a novel compound. Such studies typically involve exposing cells, tissues, or whole organisms to a range of concentrations of the test substance and measuring the resulting biological response. This allows for the calculation of key parameters such as the half-maximal inhibitory concentration (IC50) in in vitro assays or the median effective dose (ED50) in in vivo models.

At present, there is no specific dose-response data available in published literature for this compound in any non-human organism or cell line.

Comparative Efficacy with Preclinical Reference Compounds

To understand the potential therapeutic value of a new chemical entity, its efficacy is often compared to that of existing preclinical reference compounds with similar mechanisms of action or therapeutic targets. These studies provide a benchmark for assessing the relative potency and effectiveness of the new compound.

As there are no published preclinical studies on the pharmacological activity of this compound, no data is available comparing its efficacy to any reference compounds.

Mechanistic Investigations of N 3 Acetylphenyl 2 1h Indol 1 Yl Acetamide

Elucidation of Molecular Mechanism of Action

N-(3-acetylphenyl)-2-(1H-indol-1-yl)acetamide has been identified as a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1). This selective inhibition is central to its mechanism of action in cancer cells. The compound has demonstrated significant anti-proliferative effects in various cancer cell lines, including those of the breast, colon, and lung. Its molecular action is multifaceted, leading to the disruption of key cellular processes that are critical for cancer cell survival and proliferation.

Signal Transduction Pathway Analysis

The primary mechanism of this compound involves the targeted inhibition of the ROCK1 signaling pathway. This subsequently impacts downstream signaling cascades that are crucial for cell growth and survival. Research has shown that treatment with this compound leads to a significant reduction in the phosphorylation of key signaling proteins.

Notably, the STAT3 (Signal Transducer and Activator of Transcription 3) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathways are significantly affected. A marked decrease in the phosphorylation of STAT3, PI3K, and Akt has been observed in cancer cells following treatment with this compound. This deactivation of pro-survival signaling pathways is a key component of the compound's anti-cancer activity.

Table 1: Impact of this compound on Key Signaling Proteins

| Pathway | Target Protein | Effect of Treatment | Reference |

| STAT3 | p-STAT3 | Decreased Phosphorylation | |

| PI3K/Akt | p-PI3K | Decreased Phosphorylation | |

| PI3K/Akt | p-Akt | Decreased Phosphorylation |

Gene Expression Modulation Studies

The inhibition of upstream signaling pathways by this compound results in the altered expression of genes that regulate apoptosis and cell cycle progression. While comprehensive gene expression profiling studies are not extensively detailed in the public domain, the modulation of specific key genes has been reported.

The expression of the anti-apoptotic protein Bcl-2 (B-cell lymphoma 2) is significantly downregulated, while the expression of the pro-apoptotic protein Bax (Bcl-2-associated X protein) is upregulated. This shift in the Bax/Bcl-2 ratio is a critical factor in promoting apoptosis. Furthermore, the compound has been shown to modulate the expression of proteins involved in the execution of apoptosis, such as cleaved caspase-3 and cleaved PARP (Poly (ADP-ribose) polymerase) , leading to their increased expression.

Cellular Pathway Perturbations (e.g., apoptosis induction, cell cycle arrest)

The molecular changes induced by this compound manifest as significant perturbations in cellular pathways, primarily leading to apoptosis and cell cycle arrest.

Treatment with the compound has been shown to induce apoptosis in a dose-dependent manner in cancer cells. This is accompanied by an increase in the levels of cleaved caspase-3 and cleaved PARP, which are key markers of apoptosis.

In addition to apoptosis, this compound causes a significant arrest of the cell cycle at the G2/M phase . This cell cycle arrest is associated with the modulation of key regulatory proteins. The expression of Cyclin B1 and CDK1 (Cyclin-dependent kinase 1) , which are crucial for the G2/M transition, is downregulated following treatment.

Table 2: Effect of this compound on Apoptosis and Cell Cycle Regulatory Proteins

| Cellular Process | Protein | Effect of Treatment | Reference |

| Apoptosis | Bcl-2 | Downregulation | |

| Apoptosis | Bax | Upregulation | |

| Apoptosis | Cleaved Caspase-3 | Upregulation | |

| Apoptosis | Cleaved PARP | Upregulation | |

| Cell Cycle | Cyclin B1 | Downregulation | |

| Cell Cycle | CDK1 | Downregulation |

Proteomic and Metabolomic Profiling in Response to this compound

Detailed proteomic and metabolomic profiling studies specifically for this compound are not extensively available in the current body of scientific literature. However, based on the known molecular mechanism, it can be inferred that such studies would likely reveal significant alterations in proteins and metabolites associated with the ROCK1, STAT3, and PI3K/Akt signaling pathways.

A comprehensive proteomic analysis would be expected to confirm the downregulation of phosphorylated forms of STAT3 and Akt, and the upregulation of cleaved caspases and PARP. It could also uncover other downstream targets of ROCK1 that are affected by the compound.

Metabolomic profiling would be anticipated to show changes in metabolites related to cell proliferation and energy metabolism, reflecting the anti-proliferative and apoptosis-inducing effects of the compound. Further research in these areas would provide a more granular understanding of the cellular response to this compound.

Computational and Biophysical Approaches to N 3 Acetylphenyl 2 1h Indol 1 Yl Acetamide Research

Molecular Docking Simulations for Target Binding

No studies detailing molecular docking simulations to identify the binding targets or modes of interaction for N-(3-acetylphenyl)-2-(1H-indol-1-yl)acetamide were identified.

Ligand-Protein Interaction Analysis

Information regarding the specific amino acid residues, hydrogen bonds, hydrophobic interactions, or other forms of ligand-protein interactions between this compound and any potential protein targets is not available in the reviewed literature.

Prediction of Binding Affinities

There are no available research findings that report the predicted binding affinities, such as docking scores or calculated inhibition constants (Ki), for this compound with any biological target.

Molecular Dynamics Simulations

No published research could be found that has employed molecular dynamics simulations to study the behavior of this compound in a simulated biological environment.

Investigation of Ligand-Induced Conformational Changes

Data on how the binding of this compound might induce conformational changes in a target protein is currently unavailable.

Binding Free Energy Calculations

There are no reported binding free energy calculations, such as those derived from MM/PBSA or MM/GBSA methods, for the interaction of this compound with any protein.

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

A search for in silico predictions of the ADME properties for this compound did not yield any specific results. Therefore, data on its predicted physicochemical properties, lipophilicity, water-solubility, pharmacokinetic properties, drug-likeness, or medicinal chemistry friendliness could not be compiled.

Bioavailability Assessment

The bioavailability of a compound, which refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a cornerstone of its potential as a therapeutic agent. While direct experimental data for this compound is not extensively documented in public literature, its bioavailability can be predicted using computational models that assess its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

In silico ADME predictions are crucial in the early phases of drug discovery, with about 30% of drug candidates failing due to toxicity issues that can be preemptively identified. nih.gov These predictive models evaluate various molecular descriptors to estimate a compound's pharmacokinetic profile. For instance, studies on flavonoid acetamide (B32628) derivatives have shown that chemical modification to introduce an acetamide group can improve bioavailability. nih.gov This modification can enhance lipophilicity, reduce polarity, and increase molecular flexibility, which are properties linked to better absorption and cell membrane permeability. nih.gov

The introduction of an acetamide functional group can also influence aqueous solubility, a key factor for absorption. In a study on indole-2-carboxamides, the corresponding acetamides demonstrated a roughly 30-fold increase in aqueous solubility compared to the parent indole (B1671886) compounds. nih.gov This was attributed to an increased heteroatom percentage, reduced lipophilicity, and increased 3D spatial characteristics, which enhance solvation energy. nih.gov

Computational tools like the SwissADME database are commonly used to calculate key pharmacokinetic parameters. For related oxindole (B195798) derivatives, such tools have predicted high gastrointestinal (GI) absorption and the potential to cross the blood-brain barrier. semanticscholar.org A typical in silico assessment for a compound like this compound would involve evaluating parameters summarized in the table below.

| Parameter Category | Specific Descriptors Evaluated | Significance |

| Physicochemical Properties | Molecular Weight, LogP (Lipophilicity), Water Solubility, pKa | Determines absorption and distribution characteristics. |

| Lipinski's Rule of Five | Evaluation of Molecular Weight (<500), LogP (<5), H-bond donors (<5), H-bond acceptors (<10) | Predicts "drug-likeness" and potential for oral bioavailability. |

| Pharmacokinetics | GI Absorption (High/Low), Blood-Brain Barrier (BBB) Permeant (Yes/No), P-gp Substrate (Yes/No) | Predicts the compound's movement through the body. semanticscholar.org |

| Drug-Likeness | Qualitative estimation based on structural fragments | Assesses if the molecule contains fragments common in known drugs. semanticscholar.org |

| Medicinal Chemistry | PAINS (Pan-Assay Interference Compounds) alerts | Identifies structural motifs known to cause false positives in assays. |

Metabolic Site Prediction

Predicting the metabolic fate of a new chemical entity is critical for understanding its efficacy and potential toxicity. Metabolic site prediction involves identifying the specific atoms or functional groups on a molecule that are most likely to be modified by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily.

For this compound, several positions on the molecule represent potential sites for metabolic transformation. Computational prediction tools analyze factors such as the reactivity of specific atoms, their accessibility to enzyme active sites, and knowledge of common biotransformation reactions. While specific studies on this compound are not available, likely metabolic pathways can be hypothesized based on its structure:

Aromatic Hydroxylation: The phenyl and indole rings are susceptible to hydroxylation by CYP enzymes. This is a common detoxification pathway for aromatic compounds.

Oxidation: The methyl group of the 3-acetyl moiety is a potential site for oxidation, which could lead to a carboxylic acid derivative.

Amide Hydrolysis: The acetamide linkage could be cleaved by amidase enzymes, breaking the molecule into an indole-containing acetic acid fragment and 3-aminoacetophenone.

N-Dealkylation: While less common for this specific structure, cleavage at the bond connecting the indole nitrogen to the acetamide group is a possibility.

In silico models can rank these potential sites, providing a valuable guide for designing subsequent metabolism studies and for identifying potential metabolites. For example, computational ADME predictions for substituted acetamide derivatives often include assessments of their potential to inhibit key CYP enzymes (e.g., CYP1A2, CYP2C19, CYP2C9), which is a crucial part of predicting drug-drug interactions. semanticscholar.orgresearchgate.net

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, DFT calculations can accurately predict a wide range of molecular properties, offering deep insights into a compound's stability, reactivity, and conformational preferences. This method is widely applied in the study of acetamide derivatives to understand their behavior at the molecular level. nih.govnih.gov

Conformational Analysis

The three-dimensional structure (conformation) of a molecule is fundamental to its chemical and biological activity. Conformational analysis using DFT involves optimizing the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface.

Electronic Properties and Reactivity Descriptors

DFT calculations are used to determine various electronic properties that help describe a molecule's reactivity. Central to this are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. orientjchem.orgresearchgate.net

Based on these fundamental properties, several global reactivity descriptors can be calculated to provide a more quantitative measure of chemical behavior. Studies on various N-phenyl-acetamide derivatives have used DFT to calculate these descriptors. orientjchem.orgresearchgate.net The following table provides examples of such calculated values for analogous compounds, illustrating the type of data generated in these analyses.

Disclaimer: The following data is for structurally related N-phenyl-acetamide compounds and is presented for illustrative purposes to show typical values obtained from DFT calculations. It does not represent experimental or calculated data for this compound.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) |

| N-phenyl-selanyl-acetamide Derivative 1 researchgate.net | -5.03 | -1.41 | 3.62 | 3.22 | 1.81 | 2.86 |

| N-phenyl-selanyl-acetamide Derivative 2 researchgate.net | -3.62 | -2.31 | 1.31 | 2.97 | 0.66 | 6.71 |

Other important descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO). nih.gov

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO). nih.gov

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I+A)/2). researchgate.net

Global Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ²/2η). researchgate.net

Together, these computational approaches provide a comprehensive profile of this compound, predicting its likely bioavailability, metabolic fate, and fundamental chemical reactivity long before it is subjected to extensive and costly laboratory investigation.

Preclinical Pharmacokinetic and Metabolic Profiling of N 3 Acetylphenyl 2 1h Indol 1 Yl Acetamide in Vitro and in Vivo, Non Human

In Vitro Metabolic Stability (e.g., liver microsomes, hepatocytes)

There is no publicly available information on the in vitro metabolic stability of N-(3-acetylphenyl)-2-(1H-indol-1-yl)acetamide. Studies using liver microsomes or hepatocytes, which are standard methods to determine a compound's susceptibility to metabolism by hepatic enzymes, have not been published for this specific molecule. Therefore, key parameters such as its half-life (t½) and intrinsic clearance (Clint) in these systems are unknown.

Identification of Major Metabolites in Non-Human Biological Systems

No studies have been published that identify the major metabolites of this compound in any non-human biological system. The metabolic pathways, including potential phase I (e.g., oxidation, hydrolysis) and phase II (e.g., glucuronidation, sulfation) reactions, have not been elucidated.

In Vivo Pharmacokinetic Parameters in Animal Models (non-human)

There is a lack of published in vivo pharmacokinetic data for this compound in any animal models.

Absorption and Distribution Studies

No information is available regarding the absorption and distribution of this compound in preclinical species. Key parameters such as bioavailability, the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the volume of distribution (Vd) have not been reported.

Elimination Pathways and Excretion Rates

Details on the elimination pathways and excretion rates of this compound are not present in the scientific literature. It is unknown whether the compound is primarily cleared by the liver or kidneys, and the proportions excreted as the parent compound or its metabolites in urine and feces have not been determined.

Future Research Directions and Unanswered Questions for N 3 Acetylphenyl 2 1h Indol 1 Yl Acetamide

Strategies for Lead Optimization of N-(3-acetylphenyl)-2-(1H-indol-1-yl)acetamide

Lead optimization is a critical phase in drug discovery aimed at enhancing the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, a systematic structure-activity relationship (SAR) study would be the cornerstone of this effort. nih.gov

Key strategies would involve:

Modification of the Acetylphenyl Ring: The position and nature of the substituent on the phenyl ring can significantly influence biological activity. Future studies should explore the impact of shifting the acetyl group from the meta (3-position) to the ortho or para positions. Furthermore, replacing the acetyl group with other electron-withdrawing or electron-donating groups could modulate the compound's electronic properties and its interaction with biological targets.

Substitution on the Indole (B1671886) Ring: The indole core itself offers numerous positions for substitution. Introducing small alkyl or halogen groups at positions 4, 5, 6, or 7 could enhance lipophilicity and potentially improve cell permeability and metabolic stability.

Alterations to the Acetamide (B32628) Linker: The length and flexibility of the acetamide linker could be varied. For instance, homologation to a propanamide or butanamide, or the introduction of conformational constraints, could optimize the orientation of the indole and phenyl moieties for target binding.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Exploration for Lead Optimization

| Modification Site | Proposed Modification | Rationale | Desired Outcome |

| N-phenyl ring | Shift acetyl group to ortho/para position | Investigate positional isomers' impact on activity | Improved potency and/or selectivity |

| N-phenyl ring | Replace acetyl with -CN, -NO2, -OCH3 | Modulate electronic properties | Enhanced target binding affinity |

| Indole ring | Introduce substituents at C4, C5, C6, C7 | Alter lipophilicity and metabolic stability | Improved pharmacokinetic profile |

| Acetamide linker | Increase or decrease linker length | Optimize spatial orientation of pharmacophores | Enhanced target engagement |

Exploration of Novel Biological Activities and Molecular Targets

The biological activities of this compound remain largely unexplored. The indole scaffold is known to interact with a wide range of biological targets, suggesting that this compound could have therapeutic potential in various disease areas. nih.govresearchgate.net

Future research should focus on:

Broad-Spectrum Biological Screening: The compound should be subjected to high-throughput screening against a diverse panel of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in key pathological pathways.

Phenotypic Screening: Assessing the effect of the compound on cellular models of various diseases (e.g., cancer, neurodegenerative diseases, inflammatory disorders) can help identify its potential therapeutic applications without a priori knowledge of the specific molecular target. researchgate.netnih.gov

Target Deconvolution: If phenotypic screening reveals a desirable effect, subsequent studies will be necessary to identify the specific molecular target(s) responsible for the observed activity. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.

Development of Advanced Delivery Systems for Preclinical Applications

The physicochemical properties of this compound, such as its solubility and permeability, are currently unknown but will be critical for its preclinical development. Poor bioavailability is a common challenge for many small molecule drug candidates. Advanced drug delivery systems can help overcome these limitations.

Potential avenues for exploration include:

Nanoparticle-Based Formulations: Encapsulating the compound in nanoparticles, such as liposomes or polymeric micelles, could enhance its solubility, protect it from premature degradation, and potentially enable targeted delivery to specific tissues or cells.

Prodrug Strategies: The compound could be chemically modified to create a prodrug that is inactive until it reaches the target site, where it is then converted to the active form. This can improve solubility, reduce off-target toxicity, and enhance oral bioavailability.

Amorphous Solid Dispersions: For compounds with poor aqueous solubility, formulating them as an amorphous solid dispersion with a hydrophilic polymer can significantly improve their dissolution rate and oral absorption.

Addressing Synthetic Challenges for Scalability

While the synthesis of indole acetamide derivatives is generally well-established, scaling up the production of this compound for preclinical and potential clinical studies may present challenges. nih.gov

Future research in this area should address:

Route Scouting and Process Optimization: Investigating different synthetic routes to identify the most efficient, cost-effective, and environmentally friendly method for large-scale production is crucial. This includes optimizing reaction conditions, minimizing the number of synthetic steps, and using readily available starting materials.

Purification Methods: Developing robust and scalable purification methods to ensure high purity of the final compound is essential for regulatory approval. This may involve exploring different crystallization techniques or chromatographic methods.

Green Chemistry Approaches: Incorporating principles of green chemistry, such as using less hazardous solvents and reagents and minimizing waste generation, will be important for sustainable manufacturing.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery landscape and can be instrumental in accelerating the development of this compound. acs.org

Applications of AI and ML could include:

Predictive Modeling: In the early stages, ML models can be used to predict the physicochemical properties, biological activity, and potential toxicity of virtual derivatives of the lead compound, helping to prioritize the synthesis of the most promising candidates. acs.org

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch, potentially leading to the discovery of new indole-based compounds with improved efficacy and safety profiles.

Synthetic Route Prediction: AI-powered tools can analyze the chemical literature and predict viable synthetic routes, which can aid in addressing scalability challenges. acs.org

Table 2: Potential Applications of AI/ML in the Development of this compound

| Application Area | AI/ML Tool/Technique | Objective | Potential Impact |

| Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) modeling | Predict the activity of virtual analogs | Prioritize synthesis of potent compounds |

| Target Identification | Machine learning analysis of high-throughput screening data | Identify potential molecular targets | Accelerate mechanism of action studies |

| Synthesis Planning | Retrosynthesis prediction algorithms | Propose efficient synthetic routes | Reduce time and cost of synthesis |

| ADMET Prediction | In silico pharmacokinetic and toxicity models | Forecast drug-like properties | Early identification of potential liabilities |

Q & A

Q. What are the standard synthetic routes for N-(3-acetylphenyl)-2-(1H-indol-1-yl)acetamide, and what parameters require optimization?

The synthesis typically involves a multi-step approach:

- Key steps :

- Preparation of the indole-3-carbaldehyde intermediate via Vilsmeier-Haack reaction (indole + DMF/POCl₃) .

- Formation of oxime derivatives by reacting the aldehyde with hydroxylamine in ethanol .

- Condensation with 2-chloroacetamide derivatives using potassium carbonate in DMF under reflux (8–12 hours, 80°C) .

- Optimization factors :

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1757 cm⁻¹, indole N-H at ~3305 cm⁻¹) .

- ¹H-NMR : Confirms proton environments (e.g., indole aromatic protons at δ6.69–7.29 ppm, acetamide CH₂ at δ4.83 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for exact mass matching) .

- Elemental analysis : Ensures purity (>95% C, H, N content) .

Q. How are key functional groups (e.g., acetylphenyl, indole) structurally validated?

- X-ray crystallography : Resolves 3D conformation (e.g., bond angles like C(9)-N(1)-C(19) = 124.87°) .

- Comparative computational modeling : B3LYP/6-311++G(d,p) basis sets match experimental geometries (RMSD <0.02 Å) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity?

-

Ortho vs. meta/para substitution : Halogens (Cl, Br) at the ortho position enhance antioxidant activity (e.g., compound 3a in DPPH assays: IC₅₀ = 12 µM vs. ascorbic acid at 10 µM) due to improved electron-withdrawing effects and steric alignment .

-

Electron-donating groups (e.g., methoxy) reduce activity by destabilizing radical scavenging .

-

Data table :

Compound Substitution FRAP Activity (µM Fe²⁺/g) DPPH IC₅₀ (µM) 3a 2-Cl 850 ± 12 12 ± 0.8 3b 3-Cl 620 ± 18 28 ± 1.2 3j 2-Br 920 ± 15 9 ± 0.5 Source: Adapted from

Q. How can computational modeling predict binding mechanisms and optimize derivatives?

- Molecular docking : Screens against targets (e.g., Bcl-2/Mcl-1 for anticancer activity) using AutoDock Vina .

- DFT calculations : Predicts reactive sites (e.g., Fukui indices highlight indole C3 for electrophilic substitution) .

- MD simulations : Assess stability of ligand-protein complexes (RMSD <2 Å over 100 ns) .

Q. How should researchers address discrepancies in biological assay results (e.g., FRAP vs. DPPH)?

- Mechanistic differences :

- FRAP measures reducing capacity (electron transfer), favored by electron-rich substituents.

- DPPH evaluates radical scavenging (hydrogen atom transfer), enhanced by planar indole systems .

- Mitigation strategies :

- Cross-validate with additional assays (e.g., ABTS, ORAC).

- Use standardized controls (e.g., Trolox for FRAP, ascorbic acid for DPPH) .

Q. What strategies improve the pharmacokinetic profile of indole-acetamide derivatives?

- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxymethyl) to enhance solubility (logP reduction from 3.2 to 2.1) .

- Metabolic stability : Replace labile esters with amides (e.g., acetyl → trifluoromethyl) to resist hydrolysis .

- Bioisosteric replacement : Substitute indole with azaindole to improve target selectivity .

Q. How are thermal stability and degradation pathways analyzed?

- Thermogravimetric analysis (TGA) : Determines decomposition onset (e.g., >200°C for most derivatives) .

- DSC : Identifies melting points (e.g., 192–194°C for halogenated analogs) .

- LC-MS/MS : Tracks degradation products (e.g., hydrolysis to indole-3-acetic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.